molecular formula C10H9N3O B2424798 1-phenyl-1H-pyrazole-4-carboxamide CAS No. 3199-05-1

1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2424798
CAS No.: 3199-05-1
M. Wt: 187.202
InChI Key: JAVARWIMYKHDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with a phenyl group and a carboxamide group.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biological properties. Pyrazoles are appraised as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties . The existence of pyrazole derivatives as pharmacophore in distinct remedial divisions like the antipsychotic CDPPB, an effective anti-inflammatory, celecoxib; difenamizole, an analgesic, rimonabant; the anti-obesity drug, the antidepressant agent fezolamide and betazole, a H 2 -receptor agonist have ascertained medicinal potentiality of this scaffold .

Cellular Effects

In cellular contexts, this compound and its derivatives have shown significant effects. For instance, the ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exhibited anticancer activities against various cancer cell lines . Moreover, 1-aryl-methyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives could suppress A549 lung cancer cell growth .

Molecular Mechanism

Pyrazoles have been found to exhibit a variety of mechanisms, including enzyme inhibition and activation, changes in gene expression, and binding interactions with biomolecules . For instance, potent antiproliferative activity and mitogen-activated protein kinase inhibition (MEK) have been attributed to methyl and ortho-fluorine groups on pyrazole carboxamide of compound 5 .

Temporal Effects in Laboratory Settings

Pyrazole derivatives have been found to exhibit a range of effects over time in laboratory settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Inactive AHR is localized at the cytoplasm complexed to some chaperones and other elements (HSP90, XAP2, p23, c-Src). Upon ligand binding, conformational changes allow AHR to translocate to the nucleus, where it dissociates from its chaperone complex .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Inactive AHR is localized at the cytoplasm complexed to some chaperones and other elements (HSP90, XAP2, p23, c-Src). Upon ligand binding, conformational changes allow AHR to translocate to the nucleus, where it dissociates from its chaperone complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the carboxamide derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-4-carboxylic acids, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-1H-pyrazole-3-carboxamide
  • 1-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it often exhibits higher potency in biological assays and greater stability under various conditions .

Properties

IUPAC Name

1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVARWIMYKHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the utility of 1-phenyl-1H-pyrazole-4-carboxamide in organic synthesis?

A1: this compound serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential pharmacological applications [, ]. Its reactivity allows for further modifications and incorporation into larger molecular frameworks.

Q2: Can you describe a specific example where this compound derivatives were synthesized and tested for biological activity?

A3: Researchers synthesized a series of pyrazole-based inhibitors of the enhancer of zeste homologue 2 (EZH2) enzyme []. One notable derivative, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (compound 1o in the study), exhibited low micromolar inhibition of EZH2/PRC2 with high selectivity against other methyltransferases. In vitro studies showed that compound 1o induced growth arrest, reduced H3K27me3 levels, and triggered apoptosis and autophagy in breast cancer, leukemia, and neuroblastoma cell lines [].

Q3: Has this compound been used in the development of analytical sensors?

A4: Yes, derivatives of this compound have demonstrated potential as sensing elements in ion-selective electrodes. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide was employed in a chromium(III) membrane sensor designed for biological and environmental samples []. Similarly, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide served as the basis for an iron-selective PVC membrane sensor [].

Q4: Are there any studies investigating the interaction of this compound derivatives with hydrazine hydrate?

A5: Yes, researchers have explored the reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate []. These reactions yield various pyrazole derivatives, with the specific products depending on reaction time and conditions. The study characterized the synthesized compounds using elemental analysis and spectroscopic techniques to confirm their structures [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.